4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a dichlorobenzoyl group, a piperidine ring, and a pyridinone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Formation of the piperidine intermediate: The piperidine ring is introduced by reacting the 3,4-dichlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine.
Coupling with pyridinone: The final step involves coupling the piperidine intermediate with 1,6-dimethylpyridin-2(1H)-one under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is not well-documented. it is believed to interact with specific molecular targets, possibly involving receptor binding or enzyme inhibition. Further research is needed to elucidate the precise pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one: can be compared with other compounds containing piperidine or pyridinone moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to its individual components or similar compounds.
Biological Activity
The compound 4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , also referred to by its CAS number 2034390-78-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Features
The compound features a complex structure that includes:
- Piperidine ring : Known for its role in various pharmacological activities.
- Dichlorobenzoyl group : Enhances lipophilicity and may contribute to its biological activity.
- Pyridinone moiety : Implicated in interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its unique structural characteristics allow for effective interaction with biological systems, making it a candidate for further exploration in drug development.
The exact mechanism of action is not fully elucidated; however, it is believed to involve:
- Receptor binding : Potentially interacting with specific receptors or enzymes.
- Enzyme inhibition : May inhibit certain metabolic pathways leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics.
Anticancer Potential
In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. Notably:
- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 27.3 μM.
- HCT-116 (colon cancer) : Demonstrated an IC50 value of 6.2 μM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Piperidinyl) derivatives | Contains piperidine ring | Various pharmacological activities |
Dichlorobenzoyl derivatives | Contains dichlorobenzoyl moiety | Potential anticancer activity |
Pyranone derivatives | Pyranone structure | Antimicrobial properties |
The combination of these structural features in this compound enhances its biological activity compared to similar compounds.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Effects : A recent study evaluated its efficacy against multi-drug resistant bacterial strains and found it significantly inhibited growth at low concentrations.
- Cancer Cell Line Evaluation : Another study focused on its cytotoxic effects on various cancer cell lines, reporting promising results that suggest further preclinical testing is warranted.
Properties
IUPAC Name |
4-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-12-9-15(11-18(24)22(12)2)26-14-5-7-23(8-6-14)19(25)13-3-4-16(20)17(21)10-13/h3-4,9-11,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYNDXXQZUXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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